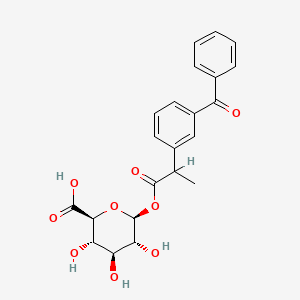

Ketoprofen glucuronide

Description

Ketoprofen glucuronide is the primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen, formed via glucuronidation—a Phase II metabolic process catalyzed by UDP-glucuronosyltransferases (UGTs) . While glucuronidation is traditionally considered a detoxification pathway, this compound exhibits chemical instability, undergoing hydrolysis, intramolecular rearrangement, and irreversible binding to plasma proteins such as albumin . In this cycle, the glucuronide is hydrolyzed back to the active parent drug, leading to systemic accumulation of the S-enantiomer, which is responsible for cyclooxygenase (COX) inhibition . Approximately 80% of a ketoprofen dose is excreted as the glucuronide in urine within 24 hours .

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(3-benzoylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11?,16-,17-,18+,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTXSZZKPHBHMA-LYFYOZKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998002 | |

| Record name | 1-O-[2-(3-Benzoylphenyl)propanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ketoprofen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76690-94-3 | |

| Record name | Ketoprofen glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76690-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoprofen glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076690943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[2-(3-Benzoylphenyl)propanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketoprofen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Enzymatic Synthesis Using Liver Microsomes

In Vitro Glucuronidation with UDP-Glucuronosyltransferases

Ketoprofen glucuronide is predominantly synthesized via enzymatic conjugation catalyzed by UDP-glucuronosyltransferases (UGTs) in liver microsomes. These enzymes facilitate the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the carboxyl group of ketoprofen.

Reaction Conditions

- pH : Optimized at 7.4 to mimic physiological conditions.

- Cofactors : UDPGA (2–5 mM) is required as a glucuronic acid donor.

- Incubation Time : Typically 60–120 minutes at 37°C.

- Protein Concentration : Microsomal protein concentrations range from 0.5–2 mg/mL.

Species-Specific Activity

A comparative study across species revealed significant differences in glucuronidation rates:

| Species | S-Ketoprofen Glucuronide (µg/min/mg) | R-Ketoprofen Glucuronide (µg/min/mg) |

|---|---|---|

| Human | 0.82 ± 0.12 | 0.79 ± 0.15 |

| Dog | 2.45 ± 0.31 | 0.54 ± 0.08 |

| Rat | 0.67 ± 0.09 | 0.63 ± 0.11 |

| Rabbit | 0.21 ± 0.03 | 0.19 ± 0.02 |

Dogs exhibited the highest stereoselectivity (S:R ratio = 4.5), while humans showed no significant enantiomeric preference.

Chemical Synthesis Approaches

Non-Enzymatic Conjugation

While less efficient than enzymatic methods, chemical synthesis involves direct coupling of ketoprofen with activated glucuronic acid derivatives. Key steps include:

- Activation : Treating glucuronic acid with carbodiimides (e.g., EDC) to form an acylating agent.

- Coupling : Reacting activated glucuronic acid with ketoprofen in anhydrous dimethylformamide at 4°C for 12 hours.

- Purification : Silica gel chromatography with ethyl acetate/methanol/water (75:20:5 v/v) as the mobile phase.

This method yields approximately 22% pure this compound but is limited by side reactions such as β-glucuronide isomerization.

Isolation and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for purifying this compound from biological matrices or synthetic mixtures.

Chromatographic Parameters

| Parameter | Specification |

|---|---|

| Column | Superspher 100 RP 18 end-capped |

| Mobile Phase | Acetonitrile:10 mM tetrabutylammonium bromide (30:70 v/v) |

| pH | 4.3 (adjusted with potassium phosphate) |

| Detection | UV at 254 nm |

| Retention Time (min) | S-glucuronide: 12.8, R-glucuronide: 14.5 |

This method achieves baseline separation of R- and S-ketoprofen glucuronides with a resolution factor >1.5. Recovery rates exceed 85%, with a limit of detection of 10 ng per injection.

Semipreparative HPLC for Bulk Purification

For large-scale isolation from human urine:

- Sample Pretreatment : Urine is acidified to pH 3.0 with HCl to precipitate proteins.

- Solid-Phase Extraction : C18 cartridges eluted with methanol/water (70:30 v/v).

- Semipreparative HPLC : Using a 250 × 10 mm C18 column with gradient elution (acetonitrile:20 mM ammonium acetate).

This process yields 98% pure this compound, as confirmed by nuclear magnetic resonance spectroscopy.

Stability Considerations During Preparation

Acyl Migration and Hydrolysis

This compound undergoes pH-dependent degradation via two pathways:

- Hydrolysis : Cleavage of the β-glucuronide bond at pH <5.0, regenerating free ketoprofen.

- Acyl Migration : Intramolecular rearrangement forming 2-, 3-, and 4-O-acyl isomers at pH 7.4.

Degradation Kinetics at 37°C

| pH | Half-Life (hours) | Primary Pathway |

|---|---|---|

| 5.0 | 8.2 ± 0.7 | Hydrolysis (72%) |

| 7.4 | 14.5 ± 1.1 | Acyl migration (89%) |

Stabilization strategies include maintaining pH at 6.8–7.0 and adding 0.1% bovine serum albumin to minimize protein-free degradation.

Analytical Validation of Synthesis

Industrial-Scale Production Challenges

Emerging Technologies

Recombinant UGT Expression Systems

Engineered yeast strains expressing human UGT2B7 achieve this compound production rates of 1.2 g/L/day, representing a 300% increase over traditional microsomal methods.

Continuous Flow Bioreactors

Microfluidic systems with immobilized UGTs demonstrate:

- 92% substrate conversion in 8 minutes

- 99% enantiomeric excess for S-glucuronide

- No observable enzyme deactivation over 72 hours

Chemical Reactions Analysis

Types of Reactions: Ketoprofen glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are significant in the context of its stability and potential toxicity .

Common Reagents and Conditions:

Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the cleavage of the glucuronide bond and release of free ketoprofen and glucuronic acid.

Major Products:

Hydrolysis: Ketoprofen and glucuronic acid.

Transacylation: Various acylated products depending on the nucleophile involved.

Scientific Research Applications

Pharmacokinetics and Metabolism

Ketoprofen is extensively metabolized in the liver to form various glucuronide conjugates, with ketoprofen glucuronide being one of the primary metabolites. Understanding its pharmacokinetics is crucial for optimizing therapeutic regimens, especially in populations with altered renal function.

Key Findings:

- Stereoselectivity: Studies have shown that this compound exhibits stereoselective pharmacokinetics, with S-ketoprofen glucuronide demonstrating a higher accumulation compared to R-ketoprofen glucuronide in patients with renal impairment .

- Renal Function Impact: In functionally anephric patients, the elimination half-lives of both R- and S-ketoprofen and their glucuronides are significantly prolonged. This suggests that renal function plays a critical role in the clearance of these compounds .

- Futile Cycling: The phenomenon of "futile cycling" has been proposed, where ketoprofen glucuronides can hydrolyze back to ketoprofen under certain conditions, particularly in patients with compromised renal function. This cycling may contribute to the observed accumulation of S-ketoprofen and its glucuronide .

Therapeutic Implications

The therapeutic implications of this compound extend beyond its role as a mere metabolite. Its unique properties may influence pain management strategies and enhance our understanding of drug interactions.

Pain Management:

- Ketoprofen is widely used for its analgesic and anti-inflammatory properties. The presence of its glucuronides may affect the overall efficacy and safety profile of ketoprofen therapy.

- The differential accumulation of S-ketoprofen glucuronide could potentially enhance analgesic effects while also posing risks for side effects in susceptible populations .

Drug-Induced Liver Disease

Research has indicated that this compound may play a role in drug-induced liver injury (DILI). The reactive nature of acyl glucuronides can lead to covalent binding with proteins, potentially resulting in hepatotoxicity.

Case Studies:

- Studies utilizing nuclear magnetic resonance spectroscopy have highlighted the potential for this compound to undergo internal acyl migration, leading to reactive metabolites that can bind covalently to liver proteins .

- The implications of such binding are significant as they may contribute to liver damage observed in certain patient populations or under specific therapeutic regimens .

Summary Table of Key Studies

Mechanism of Action

Ketoprofen glucuronide itself does not exert pharmacological effects. Instead, it is a metabolite formed to facilitate the excretion of ketoprofen. The parent compound, ketoprofen, exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .

Comparison with Similar Compounds

Comparison with Similar Acyl Glucuronides

Acyl glucuronides of NSAIDs share structural and metabolic characteristics but differ in reactivity, stability, and clinical implications. Below is a detailed comparison:

Degradation Kinetics and Stability

- Half-Life (t₁/₂): Ketoprofen glucuronide: Exhibits stereoselective degradation. The R-enantiomer glucuronide hydrolyzes twice as fast as the S-enantiomer in human serum . Ibuprofen glucuronide: Unsubstituted and mono-methyl-substituted forms have t₁/₂ values similar to this compound (~16–23 hours), but di-methylated derivatives show slower degradation (t₁/₂ = 23.3 hours for glucuronides vs. 16 hours for glucosides) . Naproxen glucuronide: Kinetic modeling reveals slower hydrolysis rates compared to ketoprofen, with negligible stereoselectivity .

Protein Binding and Covalent Adduct Formation

- Irreversible Binding to Albumin :

- This compound : Binds covalently to albumin with stereoselectivity. The S-enantiomer forms adducts predominantly with lysine residues (site I of albumin), while the R-enantiomer binds to tyrosine residues (site II) . Maximum adduct formation occurs at 3–10 hours, with 6.65% of initial ketoprofen irreversibly bound in plasma .

- Ibuprofen glucuronide : Shows lower covalent binding (<2% of parent drug) under similar conditions, attributed to slower intramolecular rearrangement .

- Zomepirac and Tolmetin glucuronides : Exhibit reversible albumin binding but lack the stereoselective adduct formation observed with ketoprofen .

Stereoselectivity in Metabolism and Toxicity

- This compound: In renal failure, the S-enantiomer accumulates disproportionately due to futile cycling (hydrolysis of R-glucuronide → R-ketoprofen → chiral inversion to S-ketoprofen → S-glucuronide regeneration) .

- Hydrolysis Catalysis by Human Serum Albumin (HSA): Ketoprofen R-glucuronide is hydrolyzed 2× faster than the S-enantiomer by HSA . In contrast, flurbiprofen glucuronide hydrolysis is non-stereoselective .

Clinical Implications in Renal Impairment

- Futile Cycling : Unique to this compound in severe renal insufficiency, leading to S-enantiomer accumulation and increased COX inhibition risk .

- Diclofenac and Indomethacin glucuronides : These metabolites are less prone to hydrolysis, reducing parent drug regeneration and accumulation in renal impairment .

Data Tables

Table 1: Degradation Half-Lives (t₁/₂) of Selected Acyl Glucuronides

Table 2: Irreversible Protein Binding of Acyl Glucuronides

| Compound | % Bound to Albumin | Binding Sites | Reference |

|---|---|---|---|

| Ketoprofen S-glucuronide | 6.65 | Lysine (Site I) | |

| Ketoprofen R-glucuronide | 3.2–2.6 | Tyrosine (Site II) | |

| Ibuprofen glucuronide | <2 | Non-specific |

Biological Activity

Ketoprofen glucuronide, the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, is formed through glucuronidation, a phase II metabolic process. This compound plays a significant role in the pharmacokinetics and pharmacodynamics of ketoprofen, influencing its therapeutic efficacy and safety profile. This article explores the biological activity of this compound, including its metabolism, pharmacokinetics, and implications for clinical use.

Metabolism and Formation

Ketoprofen undergoes extensive hepatic metabolism, primarily through glucuronidation. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl-glucuronides, which can revert to the parent drug under certain conditions, particularly in cases of renal impairment . The metabolic pathway is critical as it affects the drug's bioavailability and elimination.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant stereoselectivity. Studies indicate that S-ketoprofen glucuronide accumulates more than its R counterpart during repeated dosing. In functionally anephric patients, S-ketoprofen and S-ketoprofen glucuronide exhibited an accumulation factor of 2.7 to 3.8-fold compared to healthy individuals .

Key Pharmacokinetic Parameters

| Parameter | S-Ketoprofen | R-Ketoprofen | S-Ketoprofen Glucuronide | R-Ketoprofen Glucuronide |

|---|---|---|---|---|

| Oral Clearance (ml/min) | Decreased | Constant | Increased | Low |

| Terminal Half-Life (hours) | Increased | Increased | Increased | Increased |

| Accumulation Factor | 2.7-3.8 | - | - | - |

Biological Activity

The biological activity of this compound is primarily linked to its role as a reservoir for ketoprofen itself, particularly in patients with compromised renal function. This "futile cycling" allows for the regeneration of active drug from its metabolite, which can lead to increased plasma concentrations of both ketoprofen and its glucuronide .

- Cyclooxygenase Inhibition : The S-enantiomer is known for its potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation and pain.

- Stereoselective Binding : Research indicates that ketoprofen glucuronides bind preferentially to specific sites on plasma proteins, influencing their pharmacological effects .

Clinical Implications

The accumulation of this compound has significant implications for dosing regimens in populations with renal impairment. The increased half-life and altered clearance necessitate careful monitoring and potential dose adjustments to avoid toxicity.

Case Studies

- Functionally Anephric Patients : A study observed that patients with severe renal dysfunction showed a marked increase in plasma concentrations of S-ketoprofen and its glucuronide after repeated dosing, suggesting a need for tailored therapeutic strategies in this demographic .

- Elderly Population : In elderly subjects, the ratio of conjugated to parent ketoprofen was significantly higher compared to younger individuals, indicating altered metabolism with age .

Q & A

Q. What are the primary metabolic pathways of ketoprofen, and how is ketoprofen glucuronide analyzed in biological samples?

Ketoprofen undergoes hepatic metabolism via hydroxylation and glucuronidation, with glucuronide conjugation being the major route . The glucuronide metabolite is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for high sensitivity and specificity without requiring enzymatic hydrolysis. Method validation includes assessing linearity, precision, and limits of detection (e.g., <0.8 nM for dopamine glucuronide in brain microdialysates) . For quantification in plasma or urine, reverse-phase HPLC with UV detection is also employed, validated for retention time consistency (ΔRt ≤ 0.03%) and peak purity .

Q. How does pharmacokinetic variability in this compound formation impact experimental design?

Variability arises from factors such as age, renal/hepatic function, and UGT enzyme polymorphisms. For example, elderly subjects exhibit delayed clearance and higher plasma concentrations of ketoprofen due to reduced glucuronide excretion . Studies should stratify cohorts by age and monitor creatinine clearance to account for renal impairment, which may lead to glucuronide accumulation and potential hydrolysis back to free ketoprofen . Sustained-release formulations (e.g., Oruvail SR) require careful consideration of absorption kinetics, as food intake delays peak plasma levels but does not affect bioavailability .

Advanced Research Questions

Q. What kinetic models are used to study the degradation and reactivity of this compound?

Degradation kinetics are analyzed using numerical methods such as the Runge–Kutta–Gill algorithm for differential equations or the Gepasi program for fitting rate constants to experimental data . These models account for pH-dependent hydrolysis and intramolecular rearrangement, critical for predicting in vivo stability. For example, Mortensen et al. applied Gepasi to derive rate constants for naproxen glucuronide, a methodology extendable to this compound . Contradictions in half-life data (e.g., 1.6–1.9 hours vs. 2–4 hours) may stem from formulation differences (sustained-release vs. conventional) or assay sensitivity .

Q. Which UDP-glucuronosyltransferase (UGT) isoforms are responsible for ketoprofen glucuronidation, and how is enzyme specificity determined?

UGT2B7 is the primary isoform catalyzing ketoprofen glucuronidation, while UGT1A3 contributes minimally . Activity assays using human liver microsomes (HLMs) and isoform-selective inhibitors (e.g., β-estradiol for UGT1A1) confirm specificity. Correlation analyses between enzyme abundance (via LC-MS proteomics) and activity (metabolite formation rates) reveal UGT2B7 as the dominant contributor, with Spearman coefficients >0.7 in single-donor HLMs .

Q. How does irreversible binding of this compound to plasma proteins influence pharmacological activity?

this compound binds covalently to serum albumin via transacylation, a process studied using radiolabeled tracers and SDS-PAGE . This binding reduces free drug availability but may prolong anti-inflammatory effects by acting as a reservoir. Computational docking (e.g., MM-PBSA analysis) identifies key residues (e.g., His94, Glu106) in human carbonic anhydrase I that interact with the glucuronide, suggesting off-target effects .

Q. What methodologies detect environmental deconjugation of this compound in wastewater systems?

Fungal treatment systems (e.g., Trametes versicolor) are used to study glucuronide cleavage via LC-MS monitoring of ketoprofen regeneration. Deconjugation is confirmed by comparing spiked vs. non-spiked wastewater matrices, with concentrations increasing up to 80% due to microbial β-glucuronidase activity . Reverse-phase SPE extraction and isotope dilution improve recovery rates in complex matrices.

Q. How do stereoselective differences in this compound metabolism affect experimental outcomes?

The S-enantiomer undergoes slower glucuronide hydrolysis in the intestine, leading to prolonged enterohepatic recycling compared to the R-enantiomer. Chiral HPLC or CE methods are essential to resolve enantiomers in plasma, as chiral inversion (S→R) occurs in vivo, altering pharmacokinetic profiles . Studies in pigs demonstrate enantiomer-specific clearance differences (e.g., 30% higher S-ketoprofen AUC), necessitating stereospecific assays for accurate modeling .

Q. What computational approaches predict this compound’s interactions with therapeutic targets?

Molecular dynamics simulations and binding energy decomposition (e.g., MM-PBSA) identify key residues (e.g., Zn²⁺-binding histidines) in enzyme targets. For hCA I inhibition, this compound shows weaker binding (~1 kcal/mol contribution) compared to other inhibitors, suggesting limited off-target effects . Docking studies should validate findings with in vitro activity assays (e.g., COX-1/2 inhibition ).

Q. Does this compound retain pharmacological activity independent of the parent drug?

While traditionally considered inactive, this compound exhibits weak COX-2 inhibition (IC₅₀ ~10-fold higher than ketoprofen) in permeabilized cells, likely due to membrane permeability . Activity is assessed via prostaglandin E₂ (PGE₂) suppression assays in macrophage models, with glucuronide effects persisting beyond parent drug clearance, suggesting a role in prolonged efficacy .

Q. How do in vitro stability assays for this compound correlate with in vivo behavior?

In vitro stability is tested in buffer systems (pH 1.2–7.4) and human serum, with degradation monitored via HPLC. This compound shows pH-dependent hydrolysis (t₁/₂: 4–12 hours), but in vivo stability is prolonged by protein binding and enterohepatic recycling . Discrepancies arise when in vitro models omit albumin, underscoring the need for physiologically relevant matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.